2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide
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Overview
Description
2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with bromine, methoxy, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide typically involves multi-step organic reactions. One common approach includes:
Methoxylation: The addition of a methoxy group (-OCH3) to the benzene ring, which can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amidation: The formation of the benzamide structure by reacting the brominated and methoxylated benzene derivative with an amine, in this case, 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Azides, nitriles
Scientific Research Applications
2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrazolyl group suggests potential interactions with nitrogen-containing active sites, while the bromine and methoxy groups can influence the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxybenzamide: Lacks the pyrazolyl and phenylethyl groups, making it less complex and potentially less versatile.
5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide:
2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide: Lacks the methoxy group, which can influence its solubility and chemical properties.
Uniqueness
The combination of bromine, methoxy, and pyrazolyl groups in 2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide makes it a unique compound with distinct chemical properties and potential applications. The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C20H20BrN3O2 |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-bromo-5-methoxy-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C20H20BrN3O2/c1-24-13-16(12-23-24)15-5-3-14(4-6-15)9-10-22-20(25)18-11-17(26-2)7-8-19(18)21/h3-8,11-13H,9-10H2,1-2H3,(H,22,25) |
InChI Key |
JBBZQOSKPOVPAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)OC)Br |
Origin of Product |
United States |
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